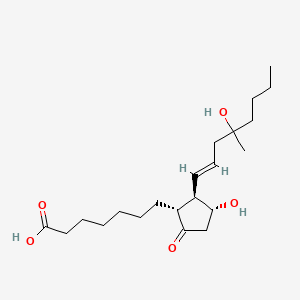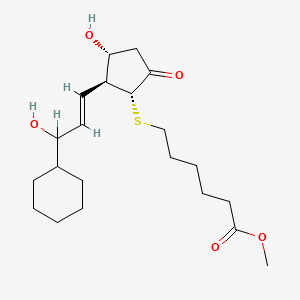
Cyclooctatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctatin is a potent inhibitor of lysophospholipase, an enzyme that catalyzes the hydrolysis of fatty acid ester bonds in lysophospholipids . This compound was isolated from the broth of Streptomyces melanosporofaciens MI614-43F2 during a screening for anti-inflammatory drug candidates . This compound is characterized by a unique tricyclic diterpene skeleton with a 5-8-5 fused ring system .
Métodos De Preparación
Cyclooctatin is synthesized through a biosynthetic pathway involving several key enzymes. The biosynthetic gene product CotB1 synthesizes geranylgeranyl diphosphate (GGDP) from isopentenyl diphosphate and dimethylallyl diphosphate . CotB2 then catalyzes the stereospecific cyclization of GGDP to form cycloocta-9-en-7-ol . This intermediate undergoes further hydroxylation by cytochrome P450 enzymes CotB3 and CotB4 to yield the final product, this compound .
Industrial production of this compound has been enhanced by introducing a novel redox system from Streptomyces afghaniensis into Escherichia coli, resulting in a 43-fold increase in yield compared to the native producer .
Análisis De Reacciones Químicas
Cyclooctatin undergoes several types of chemical reactions, primarily involving hydroxylation. The key reactions include:
Hydroxylation: Catalyzed by cytochrome P450 enzymes CotB3 and CotB4, leading to the formation of cycloocta-9-en-5,7-diol and subsequently this compound.
Cyclization: The stereospecific cyclization of GGDP to cycloocta-9-en-7-ol by CotB2.
Common reagents and conditions used in these reactions include GGDP, cytochrome P450 enzymes, and suitable redox partners . The major products formed are cycloocta-9-en-7-ol, cycloocta-9-en-5,7-diol, and this compound .
Aplicaciones Científicas De Investigación
Cyclooctatin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study diterpene biosynthesis and enzyme catalysis.
Medicine: Explored as a potential anti-inflammatory agent due to its inhibitory effects on lysophospholipase.
Industry: Utilized in the sustainable production of bioactive compounds through microbial biosynthesis.
Mecanismo De Acción
Cyclooctatin exerts its effects by inhibiting lysophospholipase, an enzyme involved in the hydrolysis of lysophospholipids . The inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . This inhibition disrupts lipid metabolism and signaling pathways, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
Cyclooctatin belongs to the fusicoccane diterpenoids, which include compounds with similar tricyclic structures and bioactivities . Some similar compounds are:
Fusicoccin: A diterpene glycoside with plant growth-promoting properties.
CotB2-derived diterpenoids: Other diterpenoids synthesized by the CotB2 enzyme, which exhibit diverse biological activities.
This compound is unique due to its specific inhibition of lysophospholipase and its distinct 5-8-5 fused ring system .
Propiedades
Número CAS |
139552-97-9 |
|---|---|
Fórmula molecular |
C20H34O3 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(10Z)-4-(hydroxymethyl)-1,8-dimethyl-12-propan-2-yltricyclo[9.3.0.03,7]tetradec-10-ene-6,8-diol |
InChI |
InChI=1S/C20H34O3/c1-12(2)14-5-7-19(3)10-15-13(11-21)9-17(22)18(15)20(4,23)8-6-16(14)19/h6,12-15,17-18,21-23H,5,7-11H2,1-4H3/b16-6- |
Clave InChI |
MSKFOQCDNOFJAT-SOFYXZRVSA-N |
SMILES |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
SMILES isomérico |
CC(C)C\1CCC2(/C1=C\CC(C3C(CC(C3C2)CO)O)(C)O)C |
SMILES canónico |
CC(C)C1CCC2(C1=CCC(C3C(CC(C3C2)CO)O)(C)O)C |
Sinónimos |
1,2,3,3a,4,5,7,8,9,9a,10,10a-dodecahydro-3,4-dihydroxy-1-hydroxymethyl-4,9a-dimethyl-7-(1-methylethyl)dicyclopenta(a,d)cyclooctene cyclooctatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-ethyl-4-[(4-ethylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1233399.png)





![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)



![(E)-but-2-enedioic acid;8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b][1,5]benzoxazepine](/img/structure/B1233418.png)


![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)
